N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a 2,3-dimethoxybenzamide core linked to a substituted ethylamine moiety. The ethylamine chain incorporates a 4-(dimethylamino)phenyl group and a 1,2,3,4-tetrahydroisoquinoline (THIQ) ring. The 2,3-dimethoxybenzamide moiety may contribute to receptor binding affinity, as seen in structurally related orexin receptor antagonists and dopamine D3 ligands .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-30(2)23-14-12-21(13-15-23)25(31-17-16-20-8-5-6-9-22(20)19-31)18-29-28(32)24-10-7-11-26(33-3)27(24)34-4/h5-15,25H,16-19H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZMICALKWMHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the dimethylamino group: This step involves the reaction of a phenyl derivative with dimethylamine under basic conditions.
Coupling with 2,3-dimethoxybenzoyl chloride: The final step involves the coupling of the intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparisons of synthesis, physicochemical properties, and pharmacological activity.
Key Observations
Synthesis Efficiency :
- The target compound’s synthesis likely parallels methods for 9d (99% yield) and 8a (50–69% yield), involving amide coupling with activating agents like HBTU . The THIQ moiety may require additional steps, such as reductive amination or cyclization, as seen in THIQ-containing analogues .
Solubility and Lipophilicity: The dimethylamino group in 9d and the target compound reduces LogP (~2.5–2.9) compared to brominated analogues like 8a (LogP ~4.1), enhancing aqueous solubility and CNS penetration . Sulfonyl-linked isoquinoline derivatives (e.g., ) exhibit even lower LogP (~2.9), suggesting alternative strategies for optimizing solubility.
Pharmacological Profiles: 9d and the target compound’s dimethylaminophenyl group aligns with CNS drug design, contrasting with 8a’s bromo-dimethoxybenzamide, which prioritizes D3 receptor affinity over BBB permeability . Thiazole- and benzothiazole-containing analogues () demonstrate divergent bioactivity, likely due to heterocyclic rigidity altering receptor interactions.
Tetrazole-containing analogues () exhibit higher polarity but lack the dimethylamino group’s protonation-dependent membrane penetration .
Contradictions and Limitations
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 398.5 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its role in various biological activities.
Anticancer Properties
Research has indicated that compounds with tetrahydroisoquinoline structures exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that specific substitutions on the isoquinoline ring enhance cytotoxic effects against several cancer cell lines, suggesting a promising avenue for drug development .
Neuroprotective Effects
The compound also shows potential neuroprotective effects. Tetrahydroisoquinolines are known for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Studies have demonstrated that certain derivatives can prevent neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the dimethylamino group enhances lipophilicity and may facilitate better interaction with biological membranes. Additionally, modifications on the benzamide and isoquinoline rings can lead to increased potency and selectivity for specific biological targets.
Key Findings from SAR Studies
| Substituent | Effect on Activity |
|---|---|
| Dimethylamino group | Increases lipophilicity |
| Methoxy groups | Enhance solubility |
| Variations on isoquinoline ring | Modulate receptor affinity |
Case Studies
- Anticancer Activity : A study conducted on a series of tetrahydroisoquinoline derivatives showed that modifications at the 1-position significantly increased cytotoxicity against breast cancer cell lines. The most potent derivative induced apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Studies : A screening of various derivatives against common pathogens revealed that some exhibited potent antibacterial activity comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
